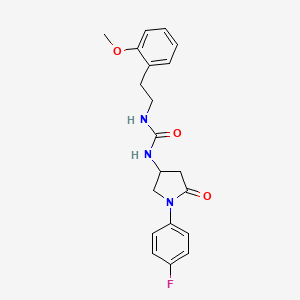
6-chloro-N-cyclobutyl-N-(quinolin-8-yl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-cyclobutyl-N-(quinolin-8-yl)pyridine-3-carboxamide is a synthetic organic compound with a complex structure that includes a pyridine ring, a quinoline moiety, and a cyclobutyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-cyclobutyl-N-(quinolin-8-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, chlorination is performed to introduce the chlorine atom at the 6-position.
Quinoline Attachment: The quinoline moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling.
Cyclobutyl Group Introduction: The cyclobutyl group is attached via nucleophilic substitution or other suitable methods to complete the structure.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the pyridine ring or the quinoline moiety, potentially leading to partially or fully reduced products.
Substitution: The chlorine atom at the 6-position of the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of various biological targets.
Medicine: Due to its structural complexity, it may exhibit interesting pharmacological properties, making it a candidate for drug discovery and development.
Industry: The compound could be used in the development of new materials with specific properties, such as electronic or photonic materials.
作用机制
The mechanism of action of 6-chloro-N-cyclobutyl-N-(quinolin-8-yl)pyridine-3-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
相似化合物的比较
- 6-chloro-N-cyclobutyl-N-(quinolin-8-yl)pyridine-2-carboxamide
- 6-chloro-N-cyclobutyl-N-(quinolin-8-yl)pyridine-4-carboxamide
- 6-chloro-N-cyclobutyl-N-(quinolin-8-yl)pyridine-3-sulfonamide
Comparison: Compared to its analogs, 6-chloro-N-cyclobutyl-N-(quinolin-8-yl)pyridine-3-carboxamide may exhibit unique properties due to the specific positioning of functional groups. This can influence its reactivity, binding affinity, and overall stability, making it a distinct compound with potentially unique applications.
属性
IUPAC Name |
6-chloro-N-cyclobutyl-N-quinolin-8-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O/c20-17-10-9-14(12-22-17)19(24)23(15-6-2-7-15)16-8-1-4-13-5-3-11-21-18(13)16/h1,3-5,8-12,15H,2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTKSXHNBNONQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N(C2=CC=CC3=C2N=CC=C3)C(=O)C4=CN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(3-Fluorophenyl)-2-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2760182.png)
![2-Oxo-5-[4-(trifluoromethyl)cyclohexyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2760184.png)
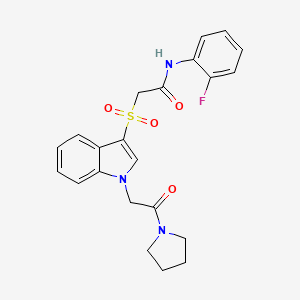
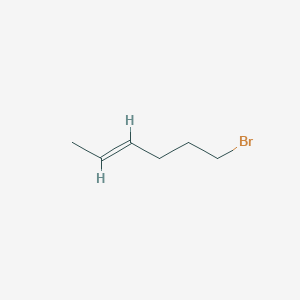
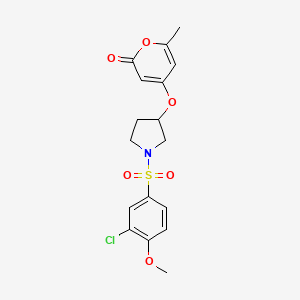
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxyacetamide](/img/structure/B2760191.png)
![3-[(4-ethoxy-2-nitrophenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B2760194.png)
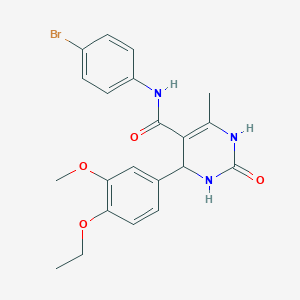
![(4E)-3-phenyl-4-{[(thiophen-2-ylmethyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2760196.png)
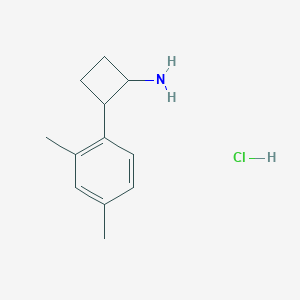
![Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2760198.png)
![N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylprop-2-enamide](/img/structure/B2760200.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2760201.png)
